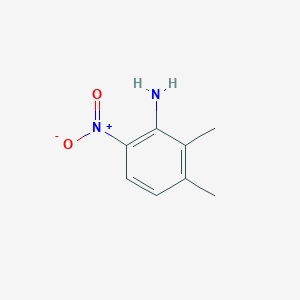

2,3-Dimethyl-6-nitroaniline

Übersicht

Beschreibung

2,3-Dimethyl-6-nitroaniline is a chemical compound with the linear formula (CH3)2C6H2(NO2)NH2 . It is a dark yellow to orange-brown crystalline powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula(CH3)2C6H2(NO2)NH2 . It has a molecular weight of 166.18 . Physical And Chemical Properties Analysis

This compound has a melting point of 117-120 °C . Its density is approximately 1.2±0.1 g/cm3 . The compound is also characterized by a boiling point of 334.3±37.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 2,3-Dimethyl-6-nitroaniline, a derivative of nitroaniline, has been synthesized and characterized through various chemical reactions and analytical methods. This process involves steps like acetylation, methylation, and hydrolysis, and is characterized by techniques such as IR, 1H NMR, and 13C NMR. The optimization of reaction conditions has been studied, leading to high yields of the compound (Zhou Shi-yan, 2013).

Molecular Interactions and Hydrogen Bonding

- The compound's role in forming centrosymmetric dimers in the crystalline phase through hydrogen bonding has been explored. This includes the study of bonding interactions, energy computations, and topological analysis of charge density, providing insights into the compound's molecular behavior (I. Fedyanin & K. Lyssenko, 2013).

Involvement in Supramolecular Synthons

- Investigations into aminonitromethylbenzenes, including this compound, have revealed the complexities of intermolecular non-covalent interactions. Quantum mechanical calculations have highlighted how geometrical studies alone can be misleading for understanding hydrogen bonding and stacking interactions (R. Kruszyński & Tomasz Sierański, 2010).

Piezoelectric and Optical Properties

- In the field of materials science, derivatives of this compound have been used to enhance piezoelectric and optical properties of certain materials. This includes embedding nanocrystals of the derivative in polymer microfibers to create composites with high piezoelectric response and solid-state fluorescence, useful in energy harvesting and emission applications (Rosa M F Baptista et al., 2022).

Catalysis and Chemical Transformations

- Its use in catalytic processes, particularly in the synthesis of other chemical compounds, demonstrates its versatility. This includes roles in copper-catalyzed synthesis and in reaction processes involving dimethyl sulfoxide and strong bases (Deepak B. Nale & B. Bhanage, 2015; Takehiko Kawakami & Hitomi Suzuki, 2000).

Spectroscopic Studies and Photophysical Properties

- Spectroscopic and photophysical studies have provided insights into the compound's behavior in various environments, contributing to our understanding of molecular interactions and the effects of environmental factors (Mohamed El-Sayed et al., 2003; S. Kovalenko et al., 2001).

Diffusion Coefficients and Supercritical Fluids

- Research into the diffusion coefficients of related compounds in supercritical carbon dioxide highlights its potential in understanding molecular dynamics in specialized conditions (C. Pizarro et al., 2009).

Environmental and Biological Applications

- The compound has been involved in studies related to environmental science and microbiology, such as the metabolism of related nitroanilines by specific bacterial strains under aerobic conditions, demonstrating its relevance in biodegradation and environmental remediation (F. Khan et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

2,3-Dimethyl-6-nitroaniline is an aromatic compound used in the study of C-H pi interactions and pi-pi stacking . The primary targets of this compound are likely to be proteins or enzymes that interact with aromatic compounds.

Mode of Action

Given its aromatic nature, it may interact with its targets through pi-pi stacking, a non-covalent interaction between aromatic rings .

Pharmacokinetics

It is known to exhibit solubility in water, ethanol, and acetone , which may influence its bioavailability and distribution within the body.

Eigenschaften

IUPAC Name |

2,3-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYPFWBLCARLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344472 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-96-2 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

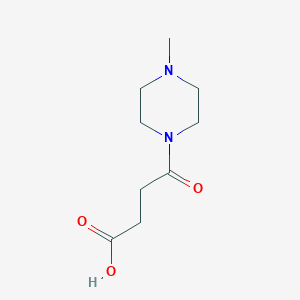

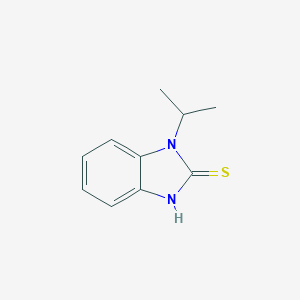

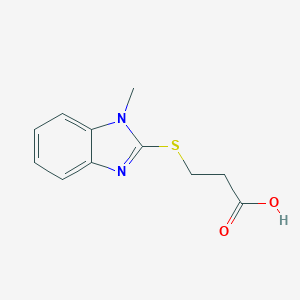

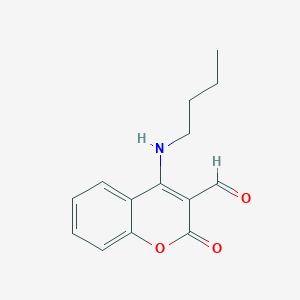

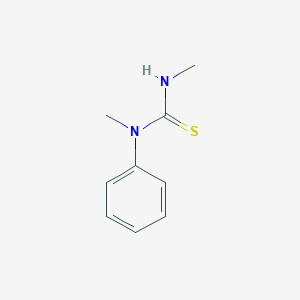

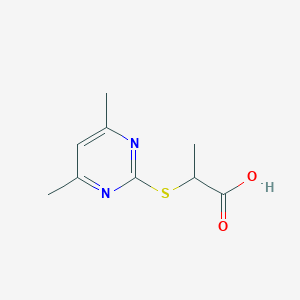

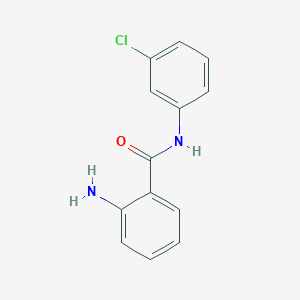

Feasible Synthetic Routes

Q1: What are the key structural features and intermolecular interactions observed in 2,3-Dimethyl-6-nitroaniline?

A1: this compound (C8H10N2O2) exhibits a nearly planar structure with the non-hydrogen atoms lying approximately in the same plane []. This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. Notably, the molecules engage in various intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯π interactions, and π⋯π stacking interactions []. These interactions contribute to the formation of a three-dimensional network structure in the solid state.

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a valuable starting material for synthesizing sulfonated derivatives, which are important intermediates in various chemical processes []. For example, it can be converted into 2,3-dimethyl-6-nitrobenzenesulfonyl chloride, which upon hydrolysis and reduction yields 6-amino-2,3-dimethylbenzenesulfonic acid []. This sulfonic acid derivative holds potential applications in dye chemistry and as a building block for other functional molecules.

Q3: Have computational studies been conducted on this compound? What insights have they provided?

A3: Yes, computational studies employing quantum mechanical calculations have been performed on this compound and its aminonitromethylbenzene analogs []. These studies have revealed valuable information about the nature and strength of intermolecular interactions, particularly hydrogen bonding. The calculations demonstrated that not all short distances typically classified as hydrogen bonds based on geometry necessarily exhibit bonding character []. This highlights the importance of considering both geometric and energetic factors when analyzing intermolecular interactions.

Q4: Are there any chiral derivatives of this compound with potential applications in asymmetric catalysis?

A4: While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatives like 4,5-Dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide []. This compound and its atropisomers have shown promise as chiral catalysts in the Strecker reaction, an important method for synthesizing enantiomerically enriched α-amino acids []. This highlights the potential of using this compound derivatives in developing novel asymmetric catalytic methodologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)